molecular formula C18H25N B12299337 (3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine

(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine

Cat. No.: B12299337
M. Wt: 255.4 g/mol
InChI Key: YZIDXWNNAXTCQH-ISLYRVAYSA-N
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Description

Heptaverine is a chemical compound with the molecular formula C18H25N . It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptaverine can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropan-1-amine with bicyclo[2.2.1]hept-2-ene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Heptaverine often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity Heptaverine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Heptaverine undergoes several types of chemical reactions, including:

    Oxidation: Heptaverine can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert Heptaverine into different reduced forms.

    Substitution: Heptaverine can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Heptaverine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Heptaverine is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on smooth muscle relaxation.

    Industry: Heptaverine is used in the production of various chemical products and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of Heptaverine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, making it potentially useful in treating conditions involving muscle spasms .

Comparison with Similar Compounds

  • Papaverine
  • Drotaverine
  • Other bicyclo[2.2.1]heptane derivatives

Heptaverine continues to be a subject of interest in various fields of research due to its unique properties and potential applications. Further studies are expected to uncover more about its capabilities and uses.

Properties

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C18H25N/c1-19(2)11-10-17(15-6-4-3-5-7-15)18-13-14-8-9-16(18)12-14/h3-7,14,16H,8-13H2,1-2H3/b18-17+

InChI Key

YZIDXWNNAXTCQH-ISLYRVAYSA-N

Isomeric SMILES

CN(C)CC/C(=C\1/CC2CCC1C2)/C3=CC=CC=C3

Canonical SMILES

CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3

Origin of Product

United States

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